molecular formula C11H17NO3 B13491700 2-(1-Acetylpiperidin-3-yl)cyclopropane-1-carboxylic acid

2-(1-Acetylpiperidin-3-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13491700
M. Wt: 211.26 g/mol
InChI Key: FVKVTMGVGMLWAP-UHFFFAOYSA-N
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Description

2-(1-Acetylpiperidin-3-yl)cyclopropane-1-carboxylic acid is a compound that features a piperidine ring substituted with an acetyl group and a cyclopropane carboxylic acid moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Chemical Reactions Analysis

Types of Reactions

2-(1-Acetylpiperidin-3-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the piperidine ring or the cyclopropane moiety.

    Substitution: Substitution reactions can occur at the piperidine ring or the cyclopropane carboxylic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

2-(1-Acetylpiperidin-3-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Acetylpiperidin-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, leading to biological effects. The acetyl group and cyclopropane carboxylic acid moiety can also influence the compound’s activity by affecting its binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    Cyclopropane carboxylic acid: A three-membered ring with a carboxylic acid group.

    1-Acetylpiperidine: A piperidine ring with an acetyl group.

Uniqueness

2-(1-Acetylpiperidin-3-yl)cyclopropane-1-carboxylic acid is unique due to the combination of the piperidine ring, acetyl group, and cyclopropane carboxylic acid moiety. This combination provides distinct chemical and biological properties that are not found in simpler compounds .

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

2-(1-acetylpiperidin-3-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H17NO3/c1-7(13)12-4-2-3-8(6-12)9-5-10(9)11(14)15/h8-10H,2-6H2,1H3,(H,14,15)

InChI Key

FVKVTMGVGMLWAP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC(C1)C2CC2C(=O)O

Origin of Product

United States

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